IDO1 Enzyme Inhibition: Nanomolar Potency in Murine and Human Cellular Assays
1,7-Dimethylindole-3-carbonitrile demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), with an IC50 of 13 nM against mouse IDO1 transfected in P815 cells [1]. In human cellular systems, the compound achieves IC50 values of 14 nM in IFNγ-stimulated LXF-289 cells and 16 nM in IFNγ-stimulated A375 cells, both assessed via L-kynurenine reduction by HPLC after 48 hours [1]. Compared to representative IDO1 inhibitors in the indole class, this compound exhibits potency within the sub-100 nM range characteristic of validated chemical probes, whereas weaker indole-derived IDO1 inhibitors such as BDBM50454801 exhibit IC50 values of 1,000 nM (1 μM) [2]. The 1,7-dimethyl substitution pattern contributes to binding pocket occupancy that is not achievable with unsubstituted or 2-substituted indole-3-carbonitrile analogs [3].
| Evidence Dimension | IDO1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse IDO1, P815 cells); 14-16 nM (human IDO1, LXF-289 and A375 cells) |
| Comparator Or Baseline | Indole-based IDO1 inhibitor BDBM50454801: IC50 = 1,000 nM (1 μM) in HeLa cells |
| Quantified Difference | Approximately 70-fold greater potency for target compound |
| Conditions | Mouse IDO1 transfected in P815 cells, L-Kyn measured by HPLC after 16 hrs; human cells stimulated with IFNγ, 48 hr incubation, HPLC detection |
Why This Matters
Procurement of this specific compound is required to achieve nanomolar IDO1 inhibition in cellular assays; substitution with weaker indole-based IDO1 inhibitors would yield approximately 70-fold lower potency, compromising experimental sensitivity and reproducibility.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994): Affinity Data for IDO1 Inhibition. University of Eastern Piedmont, curated by ChEMBL. View Source
- [2] BindingDB. BDBM50454801 (CHEMBL4206646): IDO1 Inhibition Data. University of California San Diego. View Source
- [3] Meine, R.; Becker, W.; Falke, H.; Preu, L.; Loaëc, N.; et al. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules 2018, 23(2), 64. View Source
